molecular formula C17H20N2O2 B1318157 N-(5-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide CAS No. 954578-84-8

N-(5-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide

Cat. No.: B1318157
CAS No.: 954578-84-8
M. Wt: 284.35 g/mol
InChI Key: SVZUMJILGPBUEP-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide: is an organic compound characterized by its unique structure, which includes an amino group, a methylphenyl group, and a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-amino-2-methylphenol and 3,4-dimethylphenol.

    Formation of Intermediate: The 5-amino-2-methylphenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(5-amino-2-methylphenyl)chloroacetamide.

    Coupling Reaction: The intermediate is then reacted with 3,4-dimethylphenol in the presence of a base such as potassium carbonate to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-(5-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound in the development of new pharmaceuticals.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems.

    Pathways Involved: It may modulate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Amino-2-methylphenyl)-2-phenoxyacetamide: Similar structure but lacks the dimethyl groups on the phenoxy ring.

    N-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)acetamide: Similar structure but has a single methyl group on the phenoxy ring.

Uniqueness

N-(5-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide is unique due to the presence of both the amino and dimethylphenoxy groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-11-5-7-15(8-13(11)3)21-10-17(20)19-16-9-14(18)6-4-12(16)2/h4-9H,10,18H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZUMJILGPBUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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